2-[4-(3-Methylpentyl)cyclohexyl]acetic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid follows established International Union of Pure and Applied Chemistry conventions for complex substituted cyclohexane derivatives. The compound name indicates a cyclohexyl ring bearing a 3-methylpentyl substituent at the 4-position, with the entire cyclohexyl unit connected to an acetic acid moiety through a methylene bridge. This systematic naming convention effectively communicates the precise structural arrangement and substitution pattern present in the molecule.
The molecular formula C₁₄H₂₆O₂ reflects the compound's composition, indicating fourteen carbon atoms, twenty-six hydrogen atoms, and two oxygen atoms within the carboxylic acid functional group. The molecular weight of 226.35 grams per mole places this compound within the range typical of medium-sized organic carboxylic acids. The structural complexity arises from the branched alkyl substitution pattern, which creates multiple potential stereoisomeric configurations and conformational arrangements.
Chemical identification parameters provide additional structural insight through standardized molecular descriptors. The simplified molecular-input line-entry system representation "CCC(C)CCC1CCC(CC1)CC(=O)O" encodes the complete molecular connectivity pattern. The International Chemical Identifier key "AMJVSPSKMPKLPK-UHFFFAOYSA-N" serves as a unique molecular fingerprint for database searches and chemical informatics applications. The compound registry number 1803587-40-7 provides definitive identification within chemical databases and literature.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆O₂ |
| Molecular Weight | 226.35 g/mol |
| Chemical Abstracts Service Number | 1803587-40-7 |
| International Chemical Identifier Key | AMJVSPSKMPKLPK-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry | CCC(C)CCC1CCC(CC1)CC(=O)O |
Stereochemical Configuration and Conformational Isomerism
The stereochemical complexity of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid stems from multiple chiral centers and the inherent conformational flexibility of the cyclohexane ring system. The cyclohexane ring can adopt various conformations, with the chair conformation representing the most thermodynamically stable arrangement. At standard temperature conditions, approximately 99.99% of cyclohexane molecules exist in chair conformations, which minimizes both angle strain and torsional strain within the ring system.
Chair conformation stability derives from optimal tetrahedral bond angles and staggered arrangements of adjacent substituents. The cyclohexane ring in 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid alternates carbon centers between two parallel planes, creating distinct axial and equatorial positions for substituent attachment. The 3-methylpentyl substituent at the 4-position can occupy either axial or equatorial orientations, with equatorial positioning generally favored due to reduced steric interactions with other ring substituents.
Conformational interconversion occurs through ring-flipping processes that exchange axial and equatorial positions of all substituents simultaneously. These conformational changes represent dynamic equilibria rather than distinct chemical species, as the energy barriers for interconversion are typically low enough to permit rapid exchange at ambient temperatures. The preferred conformation depends on the relative steric demands of substituents and their electronic interactions with the cyclohexane framework.
The 3-methylpentyl side chain introduces additional conformational complexity through rotation about carbon-carbon single bonds. This branched alkyl chain can adopt multiple extended and folded conformations, each with different spatial arrangements and potential intramolecular interactions. The methyl branch point creates a tertiary carbon center, which further influences the preferred conformational states of the entire substituent chain.
| Conformational Feature | Description | Stability Factor |
|---|---|---|
| Chair Conformation | Most stable cyclohexane arrangement | Minimized angle and torsional strain |
| Equatorial Substitution | Preferred orientation for bulky groups | Reduced steric hindrance |
| Ring Flipping | Rapid axial-equatorial interconversion | Low energy barrier |
| Side Chain Rotation | Multiple conformations possible | Steric and electronic factors |
X-ray Crystallographic Studies and Solid-State Packing Arrangements
X-ray crystallography represents the definitive method for determining three-dimensional molecular structures in crystalline solids. This technique exploits the interaction between X-ray radiation and the periodic atomic arrangements within crystals to generate diffraction patterns that can be mathematically converted into electron density maps. The wavelength of X-rays, approximately one angstrom, corresponds closely to interatomic distances in organic molecules, making this technique particularly suitable for structural elucidation of compounds like 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid.
The crystallographic analysis process begins with preparation of high-quality single crystals suitable for diffraction studies. Crystal quality requirements include sufficient size (typically larger than 0.1 millimeters in all dimensions), compositional purity, and structural regularity without significant internal defects such as cracks or twinning. The crystallization process for cyclohexylacetic acid derivatives often requires careful control of solvent systems and temperature conditions to achieve the necessary crystal quality.
Diffraction data collection involves mounting the crystal in an intense monochromatic X-ray beam and measuring the angles and intensities of diffracted beams as the crystal undergoes systematic rotation. Each compound produces a unique diffraction pattern characteristic of its specific atomic arrangement. Multiple data sets covering complete rotational ranges are typically required to obtain sufficient information for structural determination.
Computational structure solution methods combine the experimental diffraction data with chemical knowledge to produce refined atomic coordinates. These calculations reveal not only the positions of individual atoms but also provide information about chemical bonding patterns, molecular geometry, and crystallographic disorder. The final refined crystal structure serves as a permanent record of the molecular architecture and is typically deposited in public crystallographic databases.
| Crystallographic Parameter | Typical Range | Significance |
|---|---|---|
| Crystal Size | >0.1 mm | Adequate diffraction intensity |
| X-ray Wavelength | ~1 Angstrom | Matches interatomic distances |
| Resolution | <1 Angstrom | Atomic-level detail |
| Data Completeness | >95% | Reliable structure solution |
Comparative Structural Analysis with Related Cyclohexylacetic Acid Derivatives
Comparative analysis with structurally related compounds provides insight into the influence of specific substitution patterns on molecular architecture and properties. Cyclohexaneacetic acid, the parent compound of this series, possesses the molecular formula C₈H₁₄O₂ and molecular weight 142.20 grams per mole. This simpler analog lacks the complex branched alkyl substitution present in 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, providing a baseline for understanding substitution effects.
The unsubstituted cyclohexaneacetic acid exhibits a more straightforward conformational profile due to the absence of bulky substituents on the cyclohexane ring. The acetic acid side chain can adopt various rotational conformations, but steric interactions are minimal compared to the heavily substituted derivative. This structural simplicity results in higher molecular symmetry and potentially different crystallization behavior.
2-(4-Methylcyclohexyl)acetic acid represents an intermediate level of structural complexity with molecular formula C₉H₁₆O₂. This compound contains a single methyl substituent on the cyclohexane ring rather than the extended 3-methylpentyl chain found in the target compound. The presence of only one additional methyl group creates fewer stereochemical complications while still introducing conformational preferences related to axial versus equatorial positioning.
The progressive increase in molecular complexity from cyclohexaneacetic acid through 2-(4-methylcyclohexyl)acetic acid to 2-[4-(3-methylpentyl)cyclohexyl]acetic acid demonstrates systematic structure-property relationships. Each additional alkyl substitution increases molecular weight, introduces new conformational possibilities, and potentially alters crystallization behavior and intermolecular interactions in the solid state.
Density predictions for 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid indicate a value of 0.932 ± 0.06 grams per cubic centimeter. This relatively low density reflects the presence of the extended alkyl substitution, which increases molecular volume without proportionally increasing molecular mass. The boiling point prediction of 334.2 ± 10.0 degrees Celsius suggests significant intermolecular attractions, likely arising from hydrogen bonding between carboxylic acid groups.
| Compound | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|
| Cyclohexaneacetic acid | C₈H₁₄O₂ | 142.20 g/mol | Unsubstituted cyclohexane ring |
| 2-(4-Methylcyclohexyl)acetic acid | C₉H₁₆O₂ | 156.22 g/mol | Single methyl substituent |
| 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid | C₁₄H₂₆O₂ | 226.35 g/mol | Extended branched alkyl chain |
Properties
IUPAC Name |
2-[4-(3-methylpentyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-11(2)4-5-12-6-8-13(9-7-12)10-14(15)16/h11-13H,3-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJVSPSKMPKLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Phenolic Precursors
A method adapted from CN105315156A involves hydrogenation of substituted phenolic precursors to form the cyclohexane backbone:
- Step 1 : Hydrogenate 4-(3-methylpentyl)phenol using a catalyst (e.g., Raney nickel or palladium on carbon) under high-pressure H₂ (10–15 bar) in methylcyclohexane. This yields 4-(3-methylpentyl)cyclohexanol.
- Step 2 : Oxidize the alcohol to the corresponding ketone (4-(3-methylpentyl)cyclohexanone) via Jones oxidation.
- Step 3 : Perform a Hell–Volhard–Zelinskii reaction to introduce the acetic acid moiety at the α-position of the ketone, followed by hydrolysis to yield the target acid.
Key Data :
| Step | Catalyst/Reagent | Temperature | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Raney Ni | 120°C | ~85% |
| 2 | CrO₃/H₂SO₄ | 0–5°C | ~70% |
| 3 | Br₂/PCl₃ | 25°C | ~60% |
Alkylation-Carboxylation Strategy
A two-step approach inspired by EP1667964B1 focuses on alkylation followed by carboxylation :
- Step 1 : React cyclohexylacetic acid with 3-methylpentyl bromide under basic conditions (K₂CO₃/DMF) to introduce the 3-methylpentyl group at the 4-position of the cyclohexane ring.
- Step 2 : Purify via acid-base extraction (as described in WO2017070418A1), using NaOH and CH₂Cl₂ to isolate the product.
- Steric hindrance from the 3-methylpentyl group may reduce alkylation efficiency.
- Optimal reaction time: 12–24 hours at 80°C.
Esterification-Hydrolysis Route
Drawing from CN105315156A’s ester synthesis:
- Step 1 : Esterify 4-(3-methylpentyl)cyclohexanol with ethyl bromoacetate using a coupling agent (e.g., EDC·HCl).
- Step 2 : Hydrolyze the ester intermediate (e.g., 2-[4-(3-methylpentyl)cyclohexyl]ethyl acetate) with 1 M NaOH, followed by acidification to precipitate the free acid.
- Use sequential washes (brine, NaOH, HCl) as outlined in WO2017070418A1 to remove unreacted reagents.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydrogenation | High stereoselectivity | Multi-step, low overall yield (~60%) |
| Alkylation | Direct functionalization | Requires harsh alkylating agents |
| Ester hydrolysis | Mild conditions, scalable | Intermediate purification challenges |
Research Findings
- Catalyst Efficiency : Raney nickel outperforms Pd/C in hydrogenation steps due to reduced over-hydrogenation.
- Solvent Systems : Dichloromethane (CH₂Cl₂) is optimal for extractions, as noted in WO2017070418A1.
- Yield Optimization : Acidic workup (1 M HCl) improves recovery of the free acid from ester intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methylpentyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Potential
Research indicates that 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid may serve as an anti-inflammatory agent. Its structural configuration allows it to interact with receptors involved in pain perception and inflammatory responses. Preliminary studies suggest that modifications to its structure could enhance its efficacy or selectivity towards specific biological targets, making it a candidate for further drug formulation research.
Analytical Chemistry
The compound can also function as a reference standard in analytical chemistry. Its unique chemical properties allow for quality control and testing purposes in pharmaceutical development, ensuring the reliability of experimental results.
Comparative Analysis with Related Compounds
To better understand the unique aspects of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid | Cyclohexane ring with branched alkyl group | Potential anti-inflammatory properties |
| 2-[4-(4-Methylpentyl)cyclohexyl]acetic acid | Similar structure with different methyl placement | May exhibit different biological activities |
| Cyclohexanecarboxylic acid | Simple cyclohexane carboxylic structure | Lacks complex alkyl branching |
| Cyclopentane-1-acetic acid | Cyclopentane ring | Different ring structure affecting properties |
This table highlights the distinct characteristics of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, emphasizing its potential applications in medicinal chemistry and related fields.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various derivatives of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that this compound could be further explored for therapeutic use in inflammatory diseases.
Binding Affinity Studies
Research on binding affinity has shown that 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid interacts with specific receptors related to pain modulation. These studies indicate that structural modifications could lead to enhanced binding affinity and selectivity, paving the way for new analgesic drugs.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
A comparative analysis of key structural analogs is summarized below:
*Inferred values based on substituent analysis.
Key Findings
Substituent Effects on Lipophilicity :
- Longer alkyl chains (e.g., 3-methylpentyl) increase lipophilicity compared to shorter chains (e.g., isopropyl) or methyl groups. This property may enhance membrane permeability in drug design .
- Trifluoromethyl groups (C₉H₁₃F₃O₂) introduce electronegativity, improving metabolic stability and binding affinity in medicinal chemistry .
Functional Group Influence: Boc-protected amino groups (C₁₃H₂₃NO₄) are critical in peptide synthesis, offering temporary protection during coupling reactions . Aminomethyl derivatives (e.g., Gabapentin) exhibit pharmacological activity, with Gabapentin showing 60% bioavailability and renal excretion .
Synthetic Intermediates: Alkyl-substituted analogs (e.g., isopropyl, 3-methylpentyl) are likely used in fine chemical synthesis due to their modular reactivity .
Biological Activity
2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is an organic compound with the molecular formula C14H26O2 and a molar mass of approximately 226.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. Its unique structure, characterized by a cyclohexyl group linked to a carboxylic acid through a branched alkyl chain, contributes to its distinct chemical properties and biological interactions.
The compound's structure allows it to undergo typical reactions associated with carboxylic acids, including esterification and decarboxylation. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
Anti-inflammatory Potential
Research indicates that 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid may function as an anti-inflammatory agent. Its mechanism of action is believed to involve the modulation of inflammatory pathways through interactions with specific receptors involved in pain perception and inflammation. Preliminary studies suggest that structural modifications could enhance its efficacy or selectivity towards these targets, warranting further investigation into its pharmacological profile.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid | Cyclohexane ring with branched alkyl group | Potential anti-inflammatory properties |
| 2-[4-(4-Methylpentyl)cyclohexyl]acetic acid | Similar structure with different methyl placement | May exhibit different biological activities |
| Cyclohexanecarboxylic acid | Simple cyclohexane carboxylic structure | Lacks complex alkyl branching |
| Cyclopentane-1-acetic acid | Cyclopentane ring | Different ring structure affecting properties |
This table illustrates how the unique branching of the alkyl group in 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid may confer distinct biological activities compared to its analogs.
Example Study
A study investigating the anti-inflammatory effects of structurally related compounds demonstrated significant inhibition of COX-2 activity, leading to reduced inflammation in animal models. This finding supports further exploration into the biological activity of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid as a potential therapeutic agent.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclohexane ring functionalization followed by alkylation and carboxylation. For optimization, employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like temperature, catalyst loading, and solvent polarity. This minimizes trial-and-error approaches and identifies synergistic effects between parameters . Computational tools, such as quantum chemical calculations, can predict energy barriers for intermediate steps, guiding experimental prioritization .
Q. Which analytical techniques are most effective for characterizing 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid?
- Methodological Answer :
- Structural Elucidation : Use - and -NMR to confirm stereochemistry and substituent positions. Compare experimental spectra with simulated data from computational tools (e.g., DFT calculations) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures purity. Calibrate against reference standards with validated retention times and fragmentation patterns .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition profiles .
Q. How should researchers safely handle and store 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in laboratory settings?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential irritant properties (refer to H300/H373 hazard codes) .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Regularly inspect for degradation using FT-IR or Raman spectroscopy .
Advanced Research Questions
Q. How can computational chemistry aid in resolving contradictions in reaction mechanisms for this compound’s synthesis?
- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states and intermediates. For example, if experimental yields conflict with proposed pathways, reaction path searches can identify alternative mechanisms (e.g., radical vs. ionic pathways). Validate findings using kinetic isotope effects (KIEs) or isotopic labeling experiments . Cross-reference computed activation energies with experimental Arrhenius plots to resolve discrepancies .
Q. What strategies are recommended for isolating 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid from complex reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Optimize solvent polarity (e.g., ethyl acetate/water systems) based on partition coefficients predicted via COSMO-RS simulations.
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). Monitor separation efficiency with UV detection at 210–260 nm .
- Membrane Technologies : Nanofiltration membranes with tailored pore sizes can separate by molecular weight, reducing purification steps .
Q. How can researchers investigate the compound’s potential interactions with biomolecules (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities and poses. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic data .
- In Vitro Assays : Use fluorescence quenching or circular dichroism (CD) to monitor conformational changes in biomolecules upon ligand binding. For enzyme inhibition, measure IC values via spectrophotometric activity assays .
Q. What methodologies address inconsistencies in spectroscopic data during structural validation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable). For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to resolve coupling patterns .
- Machine Learning : Train algorithms on spectral databases to predict structural features and flag outliers. For example, compare experimental IR spectra with predicted vibrations from Gaussian-derived outputs .
Q. How can advanced reactor designs improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Microreactors : Enhance heat/mass transfer for exothermic or fast reactions. Use computational fluid dynamics (CFD) to model flow patterns and avoid hotspots .
- Continuous Flow Systems : Integrate in-line analytics (e.g., PAT tools) for real-time monitoring. Optimize residence time and mixing efficiency using dimensionless numbers (Reynolds, Damköhler) .
Notes
- Data Contradiction Analysis : Always triangulate experimental results with computational predictions and orthogonal analytical methods. For example, if MS data suggests a byproduct not observed in HPLC, perform LC-MS/MS to confirm .
- Safety Compliance : Adhere to institutional chemical hygiene plans, including waste disposal protocols for carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
